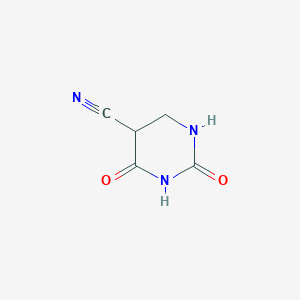

2,4-Dioxohexahydropyrimidine-5-carbonitrile

Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical context of pyrimidine chemistry and barbituric acid derivative research. The foundational work in this field began with Adolf von Baeyer's synthesis of barbituric acid in 1864, which established the fundamental pyrimidine-based heterocyclic framework that would later inspire numerous structural modifications and derivatives. Baeyer's original synthesis utilized urea and diethyl malonate as starting materials, creating the malonylurea structure that forms the backbone of numerous related compounds. This seminal discovery laid the groundwork for the systematic exploration of pyrimidine-2,4,6-trione derivatives and their nitrogen-containing analogs.

The specific emergence of carbonitrile-substituted pyrimidine derivatives represents a more recent development in heterocyclic chemistry, building upon the extensive research conducted throughout the twentieth century on barbiturate modifications. The introduction of nitrile functionality to the pyrimidine core structure opened new avenues for synthetic manipulation and biological activity exploration. Research into pyrimidine-5-carbonitrile derivatives has intensified particularly since 2014, with scientists developing various synthetic methodologies for their preparation using different catalytic systems and reaction conditions. The compound this compound emerged from this research trajectory as researchers sought to combine the structural elements of barbituric acid derivatives with the synthetic versatility of nitrile-containing heterocycles.

The formal identification and characterization of this compound as a distinct chemical entity has been facilitated by modern analytical techniques and comprehensive chemical databases. The compound has been assigned the Chemical Abstracts Service registry number 1425335-32-5, reflecting its recognition as a unique molecular structure within the broader family of pyrimidine derivatives. This systematic cataloging has enabled researchers to build upon previous work and develop new synthetic approaches for accessing this and related compounds. The historical progression from Baeyer's original barbituric acid synthesis to the development of sophisticated carbonitrile derivatives demonstrates the continuous evolution of heterocyclic chemistry and the ongoing quest for novel molecular architectures with enhanced properties.

Significance in Heterocyclic Chemistry

The compound this compound occupies a significant position within heterocyclic chemistry due to its unique structural features and synthetic accessibility. Pyrimidine-containing compounds have long been recognized as versatile lead compounds for designing potent bioactive agents, with the heterocyclic pyrimidine ring system serving as a fundamental building block in medicinal chemistry. The incorporation of carbonitrile functionality into the pyrimidine framework creates additional opportunities for chemical transformation and structure-activity relationship studies. The compound represents an important intersection between classical heterocyclic chemistry and modern synthetic methodology, combining established pyrimidine chemistry with contemporary approaches to nitrile-containing compounds.

From a synthetic perspective, this compound serves as both a synthetic target and a potential intermediate for accessing more complex heterocyclic systems. The presence of multiple reactive sites within the molecule, including the carbonyl groups and the nitrile functionality, provides numerous opportunities for further chemical elaboration. Research has demonstrated that pyrimidine-5-carbonitrile derivatives can be synthesized through various methodologies, including cyclocondensation reactions involving ethyl cyanoacetate, thiourea, and appropriate aldehydes under different catalytic conditions. These synthetic approaches have evolved to include both conventional heating methods and modern microwave-assisted protocols, reflecting the ongoing development of more efficient and environmentally friendly synthetic procedures.

The structural complexity of this compound also contributes to its significance in understanding structure-property relationships within heterocyclic compounds. The molecule contains multiple heteroatoms arranged in a specific spatial configuration that influences its chemical reactivity and potential biological activity. The saturated hexahydropyrimidine ring system differs from aromatic pyrimidine derivatives, potentially leading to distinct conformational preferences and interaction patterns with biological targets. This structural variation expands the chemical space available for drug discovery and materials science applications, making the compound an important subject for computational and experimental studies of heterocyclic structure-activity relationships.

Classification within Pyrimidine Compounds

Within the comprehensive classification system of pyrimidine compounds, this compound belongs to several important subcategories that define its chemical and structural characteristics. The compound is fundamentally classified as a pyrimidinedione derivative, specifically falling under the category of hexahydropyrimidine compounds due to its saturated ring system. This classification distinguishes it from aromatic pyrimidine derivatives and places it among the reduced forms of pyrimidine heterocycles. The presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring establishes its classification as a dioxo compound, which significantly influences its chemical reactivity and tautomeric behavior.

Table 1: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Ring System | Pyrimidine Derivatives | Six-membered ring with two nitrogen atoms |

| Saturation State | Hexahydropyrimidine | Fully saturated pyrimidine ring |

| Functional Groups | Pyrimidinediones | Dioxo substitution pattern |

| Substitution Type | Carbonitrile Derivatives | Nitrile group at position 5 |

| Molecular Formula | C₅H₅N₃O₂ | Containing 5 carbons, 5 hydrogens, 3 nitrogens, 2 oxygens |

The compound also represents a member of the broader category of pyrimidine-5-carbonitrile derivatives, which have gained increased attention in recent synthetic and medicinal chemistry research. This classification highlights the importance of the nitrile substitution pattern and its influence on the compound's synthetic accessibility and potential applications. The specific positioning of the carbonitrile group at the 5-position of the pyrimidine ring creates a unique substitution pattern that distinguishes this compound from other nitrile-containing pyrimidine derivatives. Research has shown that various synthetic approaches can be employed to access pyrimidine-5-carbonitrile structures, including multicomponent reactions and cyclocondensation processes that highlight the versatility of this compound class.

From a structural chemistry perspective, the compound can be further classified based on its stereochemical properties and conformational characteristics. The hexahydropyrimidine ring system exhibits sp³ hybridization at most carbon centers, leading to three-dimensional structural features that differ significantly from planar aromatic pyrimidine systems. This classification has important implications for understanding the compound's behavior in biological systems and its potential for molecular recognition processes. The combination of multiple heteroatoms within the saturated ring system creates opportunities for hydrogen bonding and other non-covalent interactions that influence the compound's physicochemical properties and biological activity profile.

Relationship to Barbituric Acid Derivatives

The relationship between this compound and barbituric acid derivatives represents a fundamental connection within the broader family of pyrimidine-based heterocycles. Barbituric acid, also known as malonylurea or 2,4,6-trioxohexahydropyrimidine, serves as the parent compound for an extensive series of derivatives that have played crucial roles in medicinal chemistry since the early twentieth century. The structural relationship between these compounds lies in their shared pyrimidine core structure and their common derivation from malonic acid-based synthetic precursors. Both compounds feature saturated pyrimidine rings with multiple carbonyl substituents, though they differ in their specific substitution patterns and functional group arrangements.

Table 2: Structural Comparison Between Related Pyrimidine Derivatives

| Compound | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|

| Barbituric Acid | C₄H₄N₂O₃ | 2,4,6-trioxohexahydropyrimidine | 67-52-7 |

| This compound | C₅H₅N₃O₂ | 2,4-dioxo with 5-carbonitrile | 1425335-32-5 |

| 2-Cyaniminobarbituric Acid | C₅H₄N₄O₂ | Cyanamide substituted barbituric acid | 55067-10-2 |

| 5-Allylbarbituric Acid | C₇H₈N₂O₃ | Allyl-substituted barbituric acid | 2565-43-7 |

The evolution from barbituric acid to more complex derivatives such as this compound reflects the ongoing development of heterocyclic chemistry and the search for compounds with enhanced properties and novel applications. Historical research on barbituric acid derivatives began with the work of von Baeyer in 1864 and continued through the development of numerous pharmaceutical agents throughout the twentieth century. The progression from simple barbituric acid to more sophisticated derivatives like carbonitrile-containing compounds demonstrates the systematic exploration of structure-activity relationships within this chemical family. This development has been driven by the desire to access compounds with improved selectivity, reduced side effects, and enhanced synthetic utility.

The synthetic pathways connecting barbituric acid derivatives to compounds like this compound often involve similar starting materials and reaction conditions, reflecting their shared chemical heritage. Research has shown that barbituric acid-based compounds can serve as starting materials for accessing more complex heterocyclic systems through various synthetic transformations. The relationship extends beyond simple structural similarity to encompass shared synthetic methodologies and common reaction patterns. Multicomponent reactions involving barbituric acids have been developed for synthesizing diverse heterocyclic compounds, including furopyrimidine derivatives that incorporate structural elements found in both barbituric acid and carbonitrile-substituted compounds. This synthetic connection demonstrates the ongoing utility of barbituric acid chemistry in accessing novel heterocyclic structures and highlights the continued relevance of this classical compound family in modern synthetic organic chemistry.

Properties

IUPAC Name |

2,4-dioxo-1,3-diazinane-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQOQOILIGGUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

One common synthetic strategy involves the cyclocondensation of appropriate aminouracil derivatives with aldehydes or other carbonyl compounds. For example, the synthesis of related pyrimidine derivatives has been achieved by reacting 1-phenyl-6-aminouracil with formaldehyde and primary amines, leading to 6-substituted 2,4-dioxohexahydropyrimidine derivatives through a Mannich-type reaction pathway.

Vilsmeier Reaction-Based Synthesis

A more industrially applicable and optimized method involves a three-step synthetic route based on the Vilsmeier reaction, hydroxylamine treatment, and chlorodehydration, as detailed in a patent describing the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, a closely related compound. This method can be adapted for the preparation of 2,4-dioxohexahydropyrimidine-5-carbonitrile and involves:

Vilsmeier Reaction: Starting with a suitable pyrimidine precursor, reaction with a halogenated dehydration reagent in the presence of N,N-dimethylformamide (DMF) and an organic solvent to form a formylated intermediate.

Hydroxylamine Reaction: Treatment of the intermediate with hydroxylamine or hydroxylamine hydrochloride in a mixed solvent system (ethanol and water) at controlled temperatures (typically 10–50 °C) to form an oxime intermediate.

Chlorodehydration: Dehydration and chlorination of the oxime intermediate using chlorodehydrating reagents such as phosphorus oxychloride, thionyl chloride, oxalyl chloride, phosphorus pentachloride, or phosgene in organic solvents like toluene, acetonitrile, ethylene glycol dimethyl ether, or 1,2-dichloroethane to yield the desired pyrimidine carbonitrile compound.

This method is noted for its mild reaction conditions, environmental friendliness, ease of intermediate storage, and suitability for large-scale industrial production.

Condensation with Aldehydes

Another approach involves the condensation of this compound derivatives with aldehydes under reflux in methanol to yield substituted derivatives. This method is useful for synthesizing functionalized pyrimidine compounds and involves heating the mixture for 6–8 hours followed by crystallization to isolate the product.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Aminouracil derivatives, aldehydes | Formaldehyde, primary amines | Reflux, Mannich reaction conditions | Simple, direct synthesis of substituted derivatives | Limited to specific substitutions |

| Vilsmeier Reaction Route | Pyrimidine precursors | Halogenated dehydration reagent, DMF, hydroxylamine, chlorodehydrating agents | 10–50 °C, organic solvents | Mild, scalable, stable intermediates | Requires multiple steps |

| Aldehyde Condensation | This compound derivatives | Various aldehydes | Reflux in methanol (6–8 h) | Versatile for derivative synthesis | Longer reaction time |

Research Findings and Optimization Notes

The Vilsmeier reaction-based method provides intermediates with good thermal stability and water resistance, which facilitates purification and long-term storage, making it highly suitable for industrial-scale synthesis.

Reaction temperatures in the hydroxylamine step are critical; maintaining 20–30 °C optimizes yield and purity.

Choice of chlorodehydrating reagent influences the reaction efficiency and product quality; phosphorus oxychloride is commonly preferred due to its effectiveness.

The condensation with aldehydes allows the introduction of diverse substituents on the pyrimidine ring, expanding the compound's chemical space for pharmaceutical applications.

Analytical techniques such as IR spectroscopy (noting characteristic CN and C=O stretches), 1H-NMR, and chromatographic methods are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

2,4-Dioxohexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group into other functional groups, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dioxohexahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2,4-Dioxohexahydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the pyrimidine ring critically influence melting points, solubility, and spectral characteristics. Below is a comparative table of key analogs:

*Calculated molecular weight based on formula.

Key Observations:

- Melting Points : The 4-methoxyphenyl analog exhibits the highest melting point (300°C), attributed to aromatic stacking and hydrogen bonding. In contrast, the methoxyethylsulfanyl derivative melts at 113–115°C due to flexible side chains disrupting crystallinity .

- Spectral Signatures: IR: All analogs show nitrile stretches near 2210–2220 cm⁻¹. Oxo groups display C=O stretches at 1666–1675 cm⁻¹, while amino groups exhibit NH₂ stretches at ~3478 cm⁻¹ . NMR: Aromatic protons in substituted phenyl derivatives resonate at δ 7.4–8.4 ppm. NH protons in hydrazinyl derivatives appear at δ 10.4 ppm .

Reactivity and Pharmacological Implications

- Electron-Withdrawing Groups (EWGs) : The nitrile group at position 5 stabilizes the ring via conjugation, enhancing electrophilic substitution reactions. Chloro and methylthio substituents further modulate reactivity for cross-coupling or nucleophilic substitution .

- Hydrogen-Bonding Capacity: Oxo groups in 2,4-dioxo derivatives facilitate interactions with biological targets (e.g., kinases), whereas amino derivatives (e.g., 2,4-diamino analogs) improve solubility but reduce metabolic stability .

- Biological Activity: Anticancer Potential: Sulfanyl and methoxyethyl derivatives show cytotoxicity via kinase inhibition . Antimicrobial Activity: Hydrazinyl derivatives (e.g., compound 4d) exhibit moderate activity against bacterial strains due to hydrogen-bonding interactions with microbial enzymes .

Biological Activity

2,4-Dioxohexahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of key enzymes involved in cancer progression. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Enzymes:

The primary targets of this compound include:

- Epidermal Growth Factor Receptor (EGFR)

- Dihydrofolate Reductase (DHFR)

This compound acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR, disrupting downstream signaling pathways that promote cell proliferation and survival.

Biochemical Pathways:

Inhibition of EGFR leads to:

- Disruption of cell cycle progression

- Induction of apoptosis in cancer cells.

Pharmacokinetics

In silico studies indicate that this compound exhibits:

- Strong gastrointestinal absorption

- Low blood-brain barrier permeability

- Minimal drug-drug interactions

- Good oral bioavailability.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various human tumor cell lines. The compound induces apoptosis and cell cycle arrest, making it a candidate for cancer therapy.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Tumor Growth Inhibition : In animal models, low doses effectively inhibited tumor growth without significant toxicity. The compound's ability to induce apoptosis was particularly noted in studies involving breast and colon cancer cell lines.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for combination therapies in clinical settings.

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | EGFR and DHFR inhibitor | Antiproliferative |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | Similar structural features | Varies; less potent than 2,4-Dioxo... |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile | PI3K inhibitor | Anticancer properties |

Q & A

Q. What are the most common synthetic routes for 2,4-dioxohexahydropyrimidine-5-carbonitrile derivatives?

The synthesis typically involves multi-component reactions under thermal or ultrasound-assisted conditions. For example:

- Thermal aqueous synthesis : Reacting aldehydes, cyanoacetamide, and ketones in water at elevated temperatures yields substituted derivatives (e.g., 2,4-diamino-6-aryl derivatives) with high regioselectivity .

- Ultrasound-assisted synthesis : Using ethanol or DMF as solvents under sonication accelerates reaction times (e.g., 97.5% yield for 6-amino-4-(2-hydroxyphenyl)-2-oxo derivatives) by enhancing mass transfer and reducing side reactions .

- Alkylation reactions : Substituting thiol groups with methoxyethyl or methylthio groups via nucleophilic displacement (e.g., using 1-bromo-2-methoxyethane and K₂CO₃ in DMF) introduces structural diversity .

Q. How are this compound derivatives characterized experimentally?

Key techniques include:

Q. What structural features influence the reactivity of these compounds?

- Electron-withdrawing groups (EWGs) : Substituents like chloro or bromo on the aryl ring enhance electrophilicity at C5, facilitating nucleophilic attacks (e.g., amination or alkylation) .

- Hydrogen-bonding motifs : The planar pyrimidine ring and NH/O groups enable intermolecular interactions critical for crystal engineering .

Advanced Research Questions

Q. How can computational methods aid in studying these derivatives?

- Molecular docking : Predict binding affinities to biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina, guided by experimental IC₅₀ values from anti-inflammatory assays .

- DFT calculations : Optimize geometries and analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituents with reactivity .

- SHELX refinement : Resolve crystallographic data inconsistencies (e.g., twinned crystals) for high-resolution structures .

Q. How can synthetic yields be optimized for complex derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for alkylation reactions, while water enables greener thermal syntheses .

- Catalyst screening : Base catalysts like K₂CO₃ enhance nucleophilic substitution efficiency in thiol-to-ether conversions .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .

Q. How should researchers address contradictory spectral data in structural elucidation?

Q. What strategies are effective for enhancing biological activity?

- Structure-activity relationship (SAR) studies : Introduce EWGs (e.g., Cl, Br) to boost anti-inflammatory activity (IC₅₀ < 10 µM) .

- Bioisosteric replacement : Replace phenyl with thiophenyl groups to improve antimicrobial potency against Gram-positive bacteria .

Q. What green chemistry approaches apply to these syntheses?

- Ultrasound-assisted reactions : Reduce energy consumption and reaction times (e.g., 30-minute sonication vs. 12-hour thermal stirring) .

- Aqueous media : Eliminate organic solvents in thermal syntheses, achieving >90% yields with minimal waste .

Q. How can crystallization challenges be mitigated for X-ray studies?

What are the unresolved mechanistic questions in their reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.